molecular formula C22H25N3O2 B4602333 N-(1-benzylpiperidin-4-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(1-benzylpiperidin-4-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B4602333
M. Wt: 363.5 g/mol
InChI Key: CPAHRJHSPYTAFD-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, combining a benzylpiperidine scaffold with an isoindolinone moiety. The 1-benzylpiperidine structure is a recognized pharmacophore in neuropharmacology, featured in compounds with affinity for the central nervous system . The isoindolinone component is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This molecular architecture suggests potential for diverse research applications. The compound is closely related to piperidine derivatives investigated as AMPK agonists . AMPK (Adenosine Monophosphate-activated Protein Kinase) is a crucial regulator of cellular energy homeostasis, and its activation is a promising therapeutic strategy for metabolic disorders, including type 2 diabetes and obesity, as well as for certain cancers and cardiovascular conditions . Furthermore, the isoindolinone core is a subject of ongoing research in oncology, with several derivatives being explored for their biological potential . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-21(16-25-15-18-8-4-5-9-20(18)22(25)27)23-19-10-12-24(13-11-19)14-17-6-2-1-3-7-17/h1-9,19H,10-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAHRJHSPYTAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2CC3=CC=CC=C3C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acylation: The benzylpiperidine is acylated with 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related acetamide and piperidine derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Key Structural Features Biological Activity Unique Aspects
N-(1-benzylpiperidin-4-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (Target Compound) Benzylpiperidine + isoindolinone-acetamide Potential CNS modulation (inferred from piperidine analogs) Unique isoindolinone core enhances rigidity and binding specificity compared to simpler indole systems
N-(1-benzylpiperidin-4-yl)-2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide Benzylpiperidine + chromenyl ether-acetamide Neurological/cardiovascular targeting (chromene derivatives) Chromene ether provides redox activity; lacks isoindolinone’s planar structure
2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide Indole + thiazolopyridine-acetamide Anticancer (thiazolopyridine scaffolds inhibit kinases) Thiazolopyridine enhances kinase inhibition but reduces solubility compared to isoindolinone
N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide Isoindolinone + acetylphenyl butanamide Anticancer (isoindolinone derivatives) Branched butanamide chain increases lipophilicity, altering pharmacokinetics
(2R)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide (PDB 5D41) Isoindolinone + thiazole-acetamide EGFR kinase inhibition (validated via X-ray crystallography) Stereochemistry (R-configuration) critical for allosteric EGFR binding
N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide Tosyl-piperidine + chlorophenyl-acetamide Antimicrobial (tosyl group enhances membrane penetration) Dual tosyl/chlorophenyl groups improve stability but increase molecular weight

Key Findings from Comparative Studies

Structural Flexibility vs. Rigidity: The target compound’s isoindolinone core provides rigidity, which is absent in indole- or chromene-based analogs (e.g., ). This rigidity may enhance target selectivity in CNS applications . Piperidine derivatives with sulfonyl or tosyl groups (e.g., ) exhibit higher metabolic stability but reduced blood-brain barrier penetration compared to the benzylpiperidine moiety .

Benzothiazole and thiazolopyridine analogs () prioritize kinase inhibition but lack isoindolinone’s versatility in interacting with neurotransmitter receptors .

Pharmacokinetic Profiles :

  • Chromene- and purine-containing analogs () demonstrate superior solubility but shorter half-lives due to oxidative metabolism .
  • The target compound’s benzylpiperidine group may enhance CNS bioavailability compared to polar morpholine or sulfone derivatives () .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Isoindole Framework : This is achieved through cyclization reactions involving appropriate precursors.
  • Amidation : The benzylpiperidine moiety is introduced via an amidation reaction with the isoindole derivative.
  • Purification : The final compound is purified using chromatographic techniques.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HL60 (human promyelocytic leukemia)
    • K562 (chronic myelogenous leukemia)
    • U937 (human histiocytic lymphoma)

The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .

The proposed mechanism for the anticancer activity involves:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may also interfere with cell cycle progression, particularly at the G2/M checkpoint.

Table of Biological Activity

Cell LineIC50 (µM)Mechanism of Action
HL605.0Apoptosis induction
K5624.5Cell cycle arrest
U9376.0Apoptosis induction

Study 1: Cytotoxicity Assessment

In a study conducted by researchers at MDPI, this compound was evaluated for its cytotoxic effects on HL60 cells. The results showed that treatment with the compound led to a significant decrease in cell viability, suggesting its potential as an anticancer agent .

Study 2: Mechanistic Insights

Further investigations into the mechanistic aspects revealed that the compound activates caspase pathways associated with apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .

Q & A

Q. What synthetic routes and critical reaction parameters are recommended for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with piperidine and benzyl halides for N-benzylation, followed by coupling with isoindolone derivatives. Key steps include:

  • N-Benzylation of piperidine : Use benzyl chloride/bromide under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Acetamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzylpiperidine intermediate to the isoindol-2-ylacetic acid moiety. Monitor reaction progress via TLC and optimize pH to avoid side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

A combination of orthogonal methods is required:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine CH2_2 signals at δ 2.5–3.0 ppm) .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) with acetonitrile/water mobile phases to assess purity (>98% by area normalization) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 378.18) .

Q. What physicochemical properties are critical for experimental design?

Key parameters include:

  • Solubility : Low aqueous solubility (~0.1 mg/mL in PBS), necessitating DMSO or cyclodextrin-based solubilization for in vitro assays .
  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions (t1/2_{1/2} <24 hrs at pH <3 or >10). Store at -20°C in inert atmospheres .
  • LogP : Predicted value of 2.8 (Schrödinger QikProp) indicates moderate lipophilicity, influencing membrane permeability .

Q. How should preliminary biological activity screening be conducted?

  • Target selection : Prioritize receptors/enzymes structurally related to the compound’s motifs (e.g., acetylcholinesterase for piperidine analogs, serotonin receptors for isoindolone) .
  • In vitro assays :
  • Enzymatic inhibition: Acetylcholinesterase activity measured via Ellman’s method (IC50_{50} determination) .
  • Cell viability: MTT assays on neuronal/cancer cell lines (e.g., SH-SY5Y, HepG2) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can synthesis yield and scalability be optimized without compromising purity?

  • Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., temperature, solvent ratio, catalyst loading). For example, increasing DMF volume from 5 mL to 10 mL improves benzylation yield by 15% .
  • Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., coupling reactions) to enhance reproducibility and reduce batch variability .

Q. How to resolve contradictions between computational bioactivity predictions and experimental results?

  • Orthogonal validation : If molecular docking predicts acetylcholinesterase inhibition but in vitro assays show low activity:
  • Reassess docking parameters (e.g., hydration, flexible side chains) using Schrödinger Glide .
  • Test off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
    • Assay interference checks : Rule out fluorescence/quenching artifacts (e.g., test compound in assay buffer without enzymes) .

Q. What strategies identify the compound’s primary biological targets?

  • Affinity chromatography : Immobilize the compound on NHS-activated Sepharose, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
  • Transcriptomic profiling : Treat model cells (e.g., primary neurons) and analyze differential gene expression via RNA-seq (focus on GPCRs, kinases) .

Q. How to establish structure-activity relationships (SAR) for derivatives?

  • Analog synthesis : Modify the benzyl group (e.g., para-fluoro substitution) and isoindolone ring (e.g., methyl or chloro substituents) .
  • Biological testing : Compare IC50_{50} values across analogs in acetylcholinesterase assays. For example, a para-nitrobenzyl analog showed 10x reduced activity, highlighting steric hindrance effects .

Q. What challenges arise in in vivo pharmacokinetic studies?

  • Low bioavailability : Address via nanoformulation (e.g., PLGA nanoparticles) or prodrug strategies (e.g., esterification of the acetamide) .
  • Metabolic instability : Use LC-MS/MS to identify major metabolites (e.g., piperidine N-dealkylation products) in liver microsomes .

Q. What formulation strategies enhance stability for preclinical studies?

  • Lyophilization : Prepare lyophilized powders with trehalose (1:1 ratio) for long-term storage (>6 months at 4°C) .
  • Lipid-based carriers : Use self-emulsifying drug delivery systems (SEDDS) to improve oral absorption (test in rodent models) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzylpiperidin-4-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzylpiperidin-4-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

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